molecular formula C10H15N B088947 4-Phenylbutylamine CAS No. 13214-66-9

4-Phenylbutylamine

Cat. No. B088947
CAS RN: 13214-66-9
M. Wt: 149.23 g/mol
InChI Key: AGNFWIZBEATIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Phenylbutylamine and its derivatives has been achieved through various methods. For instance, Bayrak et al. (2017) reported the first synthesis of (E)-4-(3-bromo-4,5-dihydroxyphenyl)but-3-en-2-one, a derivative of 4-Phenylbutylamine, as natural bromophenols (Bayrak, Taslimi, Gülçin, & Menzek, 2017).

Molecular Structure Analysis

The molecular structure of 4-Phenylbutylamine and its derivatives has been a subject of study. Iwasaki et al. (1988) investigated the crystal and molecular structures of N-phenyl-4-nitrobenzylamine, a compound structurally related to 4-Phenylbutylamine (Iwasaki, Masuko, Monma, Watanabe, & Mutai, 1988).

Chemical Reactions and Properties

Research has been conducted on the chemical reactions involving 4-Phenylbutylamine and its analogs. For example, Alizadeh, Rezvanian, and Zhu (2007) described a one-pot synthesis involving 4-Phenylbutylamine derivatives, demonstrating the compound's reactivity and chemical versatility (Alizadeh, Rezvanian, & Zhu, 2007).

Physical Properties Analysis

Studies like those by Ünal and Okur (2017) have explored the physical properties of 4-Phenylbutylamine, including its vibrational spectroscopy, highlighting its physical characteristics at different states (Ünal & Okur, 2017).

Chemical Properties Analysis

The chemical properties of 4-Phenylbutylamine have been analyzed in various studies. Sharma and Narayana (2014) investigated the structure of N-Hydroxy-4-phenylbut-3-en-2-imine, providing insights into the chemical properties of compounds structurally similar to 4-Phenylbutylamine (Sharma & Narayana, 2014).

Scientific Research Applications

  • Vibrational Spectroscopy Study : 4-PBA's rotational isomers were studied using vibrational spectroscopy, providing insights into the molecule's stability and structure (Ünal & Okur, 2017).

  • Affinity Chromatography : 4-PBA has been used in affinity chromatography to study ligand binding to α-chymotrypsin, illustrating its potential in biochemical separations and purifications (Dunn & Gilbert, 1979).

  • Pharmacoproteomics in Cystic Fibrosis : Investigating the impact of 4-PBA on protein profiles of cystic fibrosis bronchial epithelial cells, this study highlights its therapeutic potential in cystic fibrosis treatment (Singh et al., 2006).

  • Neuroprotection in Cerebral Ischemia : 4-PBA has demonstrated neuroprotective effects in mouse models of cerebral ischemia, suggesting its application in stroke treatment (Qi et al., 2004).

  • Anti-Cancer Effects on Glioma Cells : The compound exhibited inhibitory effects on the proliferation and invasiveness of malignant glioma cells, indicating its potential in cancer therapy (Engelhard et al., 1998).

  • Maintaining Proteostasis : 4-PBA has been studied for its role in maintaining proteostasis by preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress (Kolb et al., 2015).

  • Cystic Fibrosis Clinical Trial : A pilot clinical trial showed that 4-PBA induced CFTR function in nasal epithelia of cystic fibrosis patients, demonstrating its clinical relevance (Rubenstein & Zeitlin, 1998).

  • Application in LED Technology : Utilized in the development of sky-blue perovskite light-emitting diodes (LEDs), showing its application in materials science (Cheng et al., 2017).

  • Hemoglobin Production in Sickle Cell Anemia : Oral administration of 4-PBA increased fetal hemoglobin production in subjects with sickle cell anemia (Dover et al., 1994).

  • Promoting Plant Regeneration : 4-PBA was found to promote plant regeneration, mimicking the effect of exogenous auxin, which has implications for plant tissue culture engineering (Iwase et al., 2022).

Safety And Hazards

4-Phenylbutylamine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes .

properties

IUPAC Name

4-phenylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNFWIZBEATIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157371
Record name 4-Phenylbutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 4-Phenylbutylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20083
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.03 [mmHg]
Record name 4-Phenylbutylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20083
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-Phenylbutylamine

CAS RN

13214-66-9
Record name Benzenebutanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13214-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenylbutylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013214669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylbutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylbutylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.882
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PHENYLBUTYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG8K2LT79Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylbutylamine
Reactant of Route 2
Reactant of Route 2
4-Phenylbutylamine
Reactant of Route 3
4-Phenylbutylamine
Reactant of Route 4
Reactant of Route 4
4-Phenylbutylamine
Reactant of Route 5
4-Phenylbutylamine
Reactant of Route 6
4-Phenylbutylamine

Citations

For This Compound
676
Citations
A Ünal, M Okur - AIP Conference Proceedings, 2017 - pubs.aip.org
The possible four stable rotational isomers of 4-phenylbutylamine (4PBA) molecule were experimentally and theoretically studied by vibrational spectroscopy. The FT-IR (4000-400 cm-1…
Number of citations: 5 pubs.aip.org
C Beard, A BURGER - The Journal of Organic Chemistry, 1961 - ACS Publications
… of the cyclobutane ring of 2-phenylcyclobutanone oxime could be eliminated from consideration, since the material expected from such a reaction would be 4-phenylbutylamine, and its …
Number of citations: 30 pubs.acs.org
LA Strait - Spectroscopy Letters, 1975 - Taylor & Francis
… The association constant, K π , of the 4-phenylbutylamine complex with benzene is evaluated from suitable treatment of near infrared spectrophotometric data from an experimental …
Number of citations: 3 www.tandfonline.com
A Suhar, M Kopitar, V Turk - Acta biologica et medica Germanica, 1982 - europepmc.org
By acid extraction, ethanol precipitation, affinity chromatography on 4-phenylbutylamine-Sepharose 4B and gel filtration on Sephadex G-100, calf liver neutral proteinase was purified. …
Number of citations: 3 europepmc.org
RB Silverman, PA Zieske - Biochemistry, 1986 - ACS Publications
… However, 5 should be a good substrate for MAO since 4-phenylbutylamine (Yamasaki & Silverman, 1985) and 3-keto-3-phenylpropylamine (Silverman & Zieske, 1985) are excellent …
Number of citations: 71 pubs.acs.org
L Cheng, Y Cao, R Ge, YQ Wei, NN Wang… - Chinese Chemical …, 2017 - Elsevier
… Here, we demonstrate a sky-blue layered perovskite emitter that contains mixed organic (4-phenylbutylamine, 4-PBA) and inorganic (cesium, Cs) cations. We find that sky-blue layered …
Number of citations: 100 www.sciencedirect.com
C Heo, JH Chang - Solid State Sciences, 2013 - Elsevier
… In this paper, we describe a method for making a new FGS, ie, 4-phenylbutylamine-graphene sheet (PBA-GS), and PI hybrids using in situ interlayer polymerization. We also prepared …
Number of citations: 46 www.sciencedirect.com
Y Shechter, A Gertler - Biochimica et Biophysica Acta (BBA)-Enzymology, 1978 - Elsevier
… Increasing concentration of 4-phenylbutylamine in the modification mixture beyond 0.2 M had … Modification of lysozyme by 4-phenylbutylamine in the presence of its competitive inhibitor …
Number of citations: 7 www.sciencedirect.com
F Sediri, N Gharbi - Materials Letters, 2009 - Elsevier
… Indeed, we suggest that 2-phenethylamine and 4-phenylbutylamine molecules not only act a reducing reagent but also its may be play a crucial role in the control of one-dimensional …
Number of citations: 71 www.sciencedirect.com
MK Song, SJ Lee, YY Kang… - Applied …, 2017 - applbiolchem.springeropen.com
… as 4-phenylbutylamine, yielded a better anti-inflammatory compound. Our initial screening involved synthesizing N-feruloyl 4-phenylbutylamine, and N-cafferoyl 4-phenylbutylamine. …
Number of citations: 6 applbiolchem.springeropen.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.